Enzymatic Resolution Enantiomeric Purity of (S)-1-Pyridin-2-yl-ethylamine vs. (R)-Enantiomer
The (S)-1-pyridin-2-yl-ethylamine enantiomer can be obtained with high enantiomeric purity via enzymatic resolution. In a lipase-catalyzed acetylation of the racemate, the unreacted (S)-amine was recovered with an enantiomeric excess (ee) of 90%, while the corresponding (R)-amide product was obtained with only 66% ee [1]. This demonstrates a quantifiable advantage in accessing the (S)-enantiomer with superior stereochemical fidelity using this specific biocatalytic method.
| Evidence Dimension | Enantiomeric excess (ee) of resolved amine |
|---|---|
| Target Compound Data | 90% ee |
| Comparator Or Baseline | (R)-1-(pyridin-2-yl)ethyl acetamide (from (R)-enantiomer): 66% ee |
| Quantified Difference | 24% higher ee for the (S)-amine |
| Conditions | Enzymatic resolution using Candida antarctica B lipase (CAL-B) in ethyl acetate at 30°C for 14-40 h [1] |
Why This Matters
This 24% difference in ee directly impacts procurement for researchers requiring high enantiopurity, making (S)-1-pyridin-2-yl-ethylamine the preferred choice when sourced via this enzymatic resolution pathway.
- [1] Uenishi, J., Hamada, M., & Yonemitsu, O. (2005). Stereoselective synthesis of optically active 1-substituted-1-pyridyl-methylamines. Tetrahedron: Asymmetry, 16(14), 2353-2383. View Source
